molecular formula C16H28N2O6 B13920878 1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)

1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)

Cat. No.: B13920878
M. Wt: 344.40 g/mol
InChI Key: RGNQHWWKHLYNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the compound. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperature controls.

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid) can be compared with other spirocyclic compounds such as:

    1-Oxa-7-azaspiro[4.4]nonane: Lacks the oxalic acid moiety, making it less reactive in certain chemical reactions.

    7-Oxa-1-azaspiro[4.4]nonane hydrochloride: Contains a hydrochloride group, which may alter its solubility and reactivity.

    1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid:

Properties

Molecular Formula

C16H28N2O6

Molecular Weight

344.40 g/mol

IUPAC Name

1-oxa-7-azaspiro[4.4]nonane;oxalic acid

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(9-5-1)3-4-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)

InChI Key

RGNQHWWKHLYNCS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)OC1.C1CC2(CCNC2)OC1.C(=O)(C(=O)O)O

Origin of Product

United States

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